molecular formula C22H37NO B2479436 1-(Pyridin-2-yl)heptadecan-1-one CAS No. 885955-07-7

1-(Pyridin-2-yl)heptadecan-1-one

Cat. No. B2479436
M. Wt: 331.544
InChI Key: TXIKPQXLBKPGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)heptadecan-1-one, also known as PHD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a member of the family of alkylpyridines and has a long alkyl chain.

Scientific Research Applications

Synthesis and Catalytic Applications

1-(Pyridin-2-yl)heptadecan-1-one and its derivatives play a significant role in synthetic chemistry. Advances in the chemistry of pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and their complexes, have led to developments in multifunctional spin-crossover switches, emissive f-element podand centers for biomedical sensors, functional soft materials, and surface structures. Additionally, they are used in catalysis, highlighting their versatility in chemical synthesis and applications (Halcrow, 2014).

DNA Intercalation and Anticancer Activity

A novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, was found to be a DNA intercalative human topoisomerase IIα catalytic inhibitor with strong activity and less DNA toxicity than traditional drugs. This compound shows promise in caspase 3-independent anticancer activity, differentiating it from other drugs like etoposide (Jeon et al., 2017).

Proton Transfer and Luminescence

Studies on 2-(1H-pyrazol-5-yl)pyridine (PPP) derivatives reveal three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, as well as solvent-assisted double-proton transfer. These processes result in dual luminescence and have implications for the development of novel materials and molecular switches (Vetokhina et al., 2012).

Electronic Applications

The synthesis of a donor-acceptor copolymer incorporating pyridine groups showed potential for application in organic electronics, such as thin-film transistors. These materials exhibit good solubility and thermal stability, essential for solution-processed devices (Wu et al., 2018).

Fluorescence-Responsive Sensing

Pyridine derivatives have been used to design chemosensors, like the one for Zn(2+) detection. These sensors act as "off-on-off" molecular switches and logic gates, demonstrating the potential of pyridine derivatives in analytical chemistry and environmental monitoring (Li et al., 2012).

Redox Chemistry and Magnetic Properties

Pyridine-modulated ligands have been used to synthesize heptametal(II) complexes. These studies have explored the electrochemical properties and magnetic interactions in these complexes, contributing to the field of molecular magnetism and redox chemistry (Ismayilov et al., 2009).

properties

IUPAC Name

1-pyridin-2-ylheptadecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22(24)21-18-16-17-20-23-21/h16-18,20H,2-15,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIKPQXLBKPGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)heptadecan-1-one

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